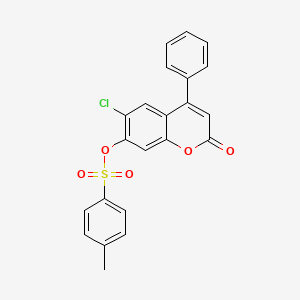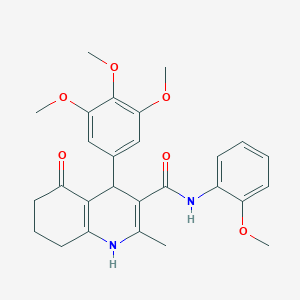![molecular formula C20H25F3N2O2 B5171862 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5171862.png)
5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, also known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. Glutamate transporters are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is essential for maintaining normal synaptic function. TFB-TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
作用机制
5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone works by inhibiting the activity of glutamate transporters, which leads to an increase in the concentration of glutamate in the synaptic cleft. This increase in glutamate concentration can have both beneficial and detrimental effects on synaptic function, depending on the context. 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has been shown to be a potent and selective inhibitor of glutamate transporters, making it an ideal tool for studying the role of these transporters in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone can have a range of biochemical and physiological effects. The increase in glutamate concentration in the synaptic cleft can lead to the activation of various glutamate receptors, which can have both excitatory and inhibitory effects on synaptic function. 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has also been shown to have neuroprotective effects in various models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone in lab experiments is its potency and selectivity for glutamate transporters. This allows researchers to specifically target these transporters without affecting other neurotransmitter systems. However, one limitation of using 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone is its potential for off-target effects, which can complicate the interpretation of results. Additionally, the complex synthesis process and high cost of 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone can limit its availability for some researchers.
未来方向
There are several future directions for research using 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new and more potent inhibitors of glutamate transporters, which could have therapeutic potential for neurological disorders. Additionally, the use of 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone in combination with other drugs or therapies could lead to new insights into the mechanisms underlying neurological disorders.
合成方法
5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The synthesis of 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone is a complex process that requires specialized equipment and expertise in organic chemistry.
科学研究应用
5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters play a crucial role in regulating the concentration of glutamate in the synaptic cleft, which is essential for maintaining normal synaptic function. 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has been used to investigate the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
5-(azepane-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O2/c21-20(22,23)17-7-5-6-15(12-17)13-25-14-16(8-9-18(25)26)19(27)24-10-3-1-2-4-11-24/h5-7,12,16H,1-4,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMBXHFSOGEERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)

![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)

![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)

![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propylcarbamate](/img/structure/B5171860.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5171863.png)